molecular formula C13H19N3O3S B6089196 N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide

N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide

Cat. No. B6089196
M. Wt: 297.38 g/mol
InChI Key: CSAMJNVJRHRCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EPPC belongs to the class of hydrazinecarbothioamides and has been found to exhibit interesting biological properties that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell division. N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to exhibit several biochemical and physiological effects. One of the major effects of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its ability to induce apoptosis in cancer cells. Additionally, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to inhibit the activity of certain enzymes that are involved in cell division. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its ability to inhibit the growth of cancer cells in vitro. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells. However, one of the major limitations of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its toxicity. N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to be toxic to normal cells at high concentrations, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide. One of the major areas of research is the development of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide analogs that exhibit higher potency and lower toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide and its potential applications in the field of medicine. Furthermore, studies are needed to investigate the potential of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide as a therapeutic agent for other diseases besides cancer.

Synthesis Methods

The synthesis of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of N-ethylhydrazinecarbothioamide with 3-methoxyphenacyl bromide to form N-ethyl-2-[2-(3-methoxyphenyl)acetyl]hydrazinecarbothioamide. This intermediate product is then reacted with 2-bromo-1-(3-methoxyphenoxy)propane to yield the final product, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide.

Scientific Research Applications

N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to exhibit interesting biological properties that make it a potential candidate for further investigation. One of the major areas of research for N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is its potential as an anti-cancer agent. Several studies have shown that N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has the ability to inhibit the growth of cancer cells in vitro. Furthermore, N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.

properties

IUPAC Name

1-ethyl-3-[2-(3-methoxyphenoxy)propanoylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-4-14-13(20)16-15-12(17)9(2)19-11-7-5-6-10(8-11)18-3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAMJNVJRHRCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide

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